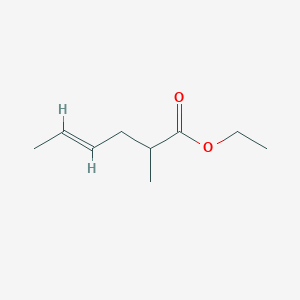

(E)-Ethyl 2-methylhex-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-Ethyl 2-methylhex-4-enoate is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol . It is characterized by the presence of an ester functional group and a double bond in the trans configuration (E-configuration). This compound is used primarily in research and development settings and has various applications in the fields of chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-methylhex-4-enoate typically involves the esterification of 2-methylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

Reduction of the Carbonyl Group

The β-keto ester functionality undergoes selective reduction. Sodium borohydride (NaBH₄) in methanol at 0–5°C reduces the ketone to a secondary alcohol while preserving the ester and alkene groups:

Reaction :

(E)-Ethyl 2-methylhex-4-enoateNaBH₄, MeOH, 0–5°CEthyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate

Experimental Data :

-

Yield : 80% (mixture of diastereomers)

Hydrolysis of the Ester Group

The ester hydrolyzes under basic conditions to form the corresponding carboxylic acid. Aqueous NaOH in tetrahydrofuran (THF) under reflux cleaves the ester bond:

Reaction :

(E)-Ethyl 2-methylhex-4-enoate2M NaOH, THF, reflux(E)-2-Methylhex-4-enoic acid

Experimental Data :

(3,5)-Oxonium-Ene Reaction

The α,β-unsaturated ester participates in (3,5)-oxonium-ene cyclization with aldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), to form 2,3,5,6-tetrasubstituted tetrahydropyrans:

Reaction :

(E)-Ethyl 2-methylhex-4-enoate+RCHOBF₃\cdotpOEt₂Tetrahydropyran derivatives

Key Features :

-

Catalyst : 10 mol% BF₃·OEt₂

-

Stereoselectivity : Anti-periplanar geometry favored due to transition-state alignment .

-

Yield : 60–75% for various aldehydes (e.g., benzaldehyde, cinnamaldehyde) .

Hydrogenation of the Double Bond

The C4–C5 double bond undergoes catalytic hydrogenation to yield a saturated ester. Palladium on carbon (Pd/C) in ethyl acetate at ambient pressure is effective:

Reaction :

(E)-Ethyl 2-methylhex-4-enoateH₂, Pd/C, EtOAcEthyl 2-methylhexanoate

Experimental Data :

Michael Addition Reactions

The α,β-unsaturated ester acts as a Michael acceptor in conjugate additions. For example, Grignard reagents add to the β-position:

Reaction :

(E)-Ethyl 2-methylhex-4-enoate+RMgX→Ethyl 2-methyl-4-alkylhex-4-enoate

Mechanistic Insight :

-

Regioselectivity : Addition occurs exclusively at the β-carbon due to electron-withdrawing ester group .

-

Stereochemistry : Retention of the (E)-configuration at the original double bond .

Key Mechanistic and Synthetic Insights

-

Steric Effects : The 2-methyl group hinders nucleophilic attack at the α-carbon, directing reactivity to the β-position .

-

Thermodynamic Control : Oxonium-ene reactions favor products with equatorial substituents in the tetrahydropyran ring .

-

Functional Group Compatibility : The ester group remains intact during reductions and cyclizations, enabling sequential transformations .

Aplicaciones Científicas De Investigación

(E)-Ethyl 2-methylhex-4-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

Industry: Utilized in the production of fragrances and flavoring agents.

Mecanismo De Acción

The mechanism of action of (E)-Ethyl 2-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-methylhexanoate: Similar structure but lacks the double bond.

Methyl 2-methylhex-4-enoate: Similar structure but has a methyl ester group instead of an ethyl ester group.

Ethyl 3-methylhex-4-enoate: Similar structure but with a different position of the methyl group.

Uniqueness

(E)-Ethyl 2-methylhex-4-enoate is unique due to its specific configuration and the presence of both an ester group and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Actividad Biológica

(E)-Ethyl 2-methylhex-4-enoate is an organic compound with the molecular formula C9H16O2, known for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- CAS Number : 118942-48-6

This compound is primarily utilized as a starting material for synthesizing more complex organic molecules and in studying enzyme-catalyzed reactions due to its ester functionality.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. The key mechanisms include:

- Enzyme Interaction : The ester group undergoes hydrolysis in the presence of esterases, leading to the formation of biologically active metabolites. This reaction is crucial for its potential therapeutic applications.

- Substrate for Enzymatic Reactions : It serves as a substrate in enzyme-catalyzed ester hydrolysis, which is significant in metabolic pathways.

- Chemical Reactivity : The double bond allows for further chemical modifications, such as oxidation and reduction, enhancing its versatility in synthetic biology.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicine and industry.

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In a study examining the hydrolysis of this compound by carboxylesterases, it was found that the compound exhibited significant substrate activity, leading to the formation of the corresponding acid and alcohol. This reaction demonstrated high specificity and efficiency, making it a valuable compound for further research into enzyme-substrate interactions.

Comparison with Similar Compounds

This compound can be compared with other esters to highlight its unique properties:

| Compound | Structure | Key Differences |

|---|---|---|

| Ethyl 2-methylhexanoate | C9H18O2 | Lacks double bond |

| Methyl 2-methylhex-4-enoate | C8H14O2 | Contains methyl instead of ethyl group |

| Ethyl 3-methylhex-4-enoate | C9H16O2 | Methyl group positioned differently |

Propiedades

IUPAC Name |

ethyl (E)-2-methylhex-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFWSELAMIOZPM-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC=CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)C/C=C/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.